Bis(trimethylsilyl)carbodiimide

Vue d'ensemble

Description

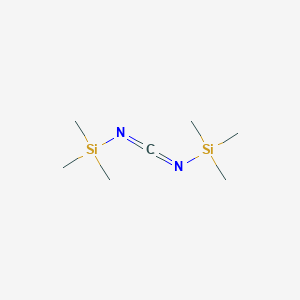

Bis(trimethylsilyl)carbodiimide is an organosilicon compound with the molecular formula C₇H₁₈N₂Si₂. It is a colorless liquid that is sensitive to moisture and air. This compound is widely used in organic synthesis due to its unique reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl)carbodiimide can be synthesized through the reaction of trimethylsilyl cyanide with cyanamide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and efficiency .

Analyse Des Réactions Chimiques

Metal Coordination and Insertion Reactions

BTSC readily forms complexes with transition metals through substitution or insertion mechanisms:

BTSC reacts with TiCl₄ in a 2:1 molar ratio under anhydrous conditions to yield chlorine-containing poly(titaniumcarbodiimide) . With Ti(NEt₂)₄, it produces chlorine-free analogues through diethylamine elimination .

Polymerization and Ceramic Precursor Formation

BTSC serves as a crosslinker in polymer synthesis:

Key Processes:

Reaction Pathway:

-

Radical recombination → Si-C-N network

Hydrolysis and Decomposition

Moisture sensitivity dictates handling protocols:

Primary Hydrolysis Products:

Thermal Degradation ( >80°C):

Comparative Reactivity Table

Mechanistic Insights from Spectroscopy

FTIR/Raman studies reveal:

Quantum mechanical calculations (PM3(tm) method) confirm Ti-NCN-Ti backbone structures in polymeric derivatives .

This reactivity profile establishes BTSC as a critical reagent for advanced material synthesis, though its moisture sensitivity (Hydrolytic Sensitivity: 4/7) demands strict anhydrous handling. Recent advances focus on its role in developing corrosion-resistant coatings and photocatalytic ceramics .

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Reactive Intermediate for Synthesis

BTSC acts as a highly reactive equivalent of cyanamide, facilitating various synthetic transformations. It is particularly effective in converting quinones to dicyanoquinodiimines, showcasing its utility in organic synthesis .

2. Trans-silylation Reactions

The compound participates in trans-silylation reactions, yielding silicon-carbon-nitrogen (Si-C-N) ceramic intermediates. This process is essential for developing advanced materials with specific mechanical and thermal properties .

Applications in Materials Science

1. Precursor for Ceramics

BTSC has been utilized as a precursor for synthesizing titanium carbonitride (TiCN) ceramics. By reacting with titanium tetrachloride, it forms poly(titaniumcarbodiimide), which upon pyrolysis transforms into nanocrystalline TiCN materials . The following table summarizes key findings from this application:

| Parameter | Value |

|---|---|

| Synthesis Temperature | 1000 °C |

| Final Product | Nanocrystalline TiCN |

| Characterization Methods | IR, Raman Spectroscopy, XRD |

2. Development of Meso-Porous Membranes

Recent studies have shown that BTSC can be used to fabricate meso-porous amorphous membranes, which have potential applications in filtration and separation technologies. The polymeric structures formed exhibit unique properties suitable for these applications .

Case Studies

Case Study 1: Synthesis of Poly(titaniumcarbodiimide)

In a detailed study, researchers synthesized poly(titaniumcarbodiimide) by reacting BTSC with titanium tetrachloride in a controlled environment. The resulting polymer was characterized using various spectroscopic methods, confirming the formation of the desired structure and its potential as a ceramic precursor .

Case Study 2: Hydroboration Reactions

BTSC has also been employed in hydroboration reactions catalyzed by cyclic carbodiphosphorane catalysts. This application highlights its role in expanding the toolbox of synthetic methodologies available to chemists .

Mécanisme D'action

The mechanism of action of bis(trimethylsilyl)carbodiimide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved include interactions with nucleophilic and electrophilic centers in the reacting molecules .

Comparaison Avec Des Composés Similaires

- Trimethylsilyl cyanide

- Trimethylsilyl azide

- Trimethylsilyl acetylene

Comparison: Bis(trimethylsilyl)carbodiimide is unique due to its dual reactivity as both a nucleophile and electrophile, which is not commonly observed in similar compounds. Additionally, its stability and ease of handling make it a preferred reagent in many synthetic applications .

Activité Biologique

Bis(trimethylsilyl)carbodiimide (BTSC) is a versatile compound widely used in organic synthesis, particularly in the formation of carbodiimide linkages. Its unique structure and reactivity make it a valuable reagent in various chemical reactions, including the synthesis of polymers and the modification of biomolecules. This article explores the biological activity of BTSC, focusing on its applications and effects in biochemical contexts.

BTSC is characterized by its carbodiimide functional group, which consists of two trimethylsilyl groups attached to a central carbon-nitrogen double bond. The general formula is . This structure contributes to its high reactivity, particularly in coupling reactions with carboxylic acids and amines.

Biological Applications

- Peptide Synthesis : BTSC is employed as a coupling agent in peptide synthesis, facilitating the formation of amide bonds between amino acids. This method is advantageous due to its ability to activate carboxylic acids without the need for additional activating agents.

- Polymer Chemistry : In polymer science, BTSC serves as a cross-linking agent. It reacts with polyfunctional amines or alcohols to form stable networks, which are crucial in creating materials with specific mechanical and thermal properties. The resulting polymers are often utilized in coatings, adhesives, and biomedical applications.

- Bioconjugation : BTSC has been explored for bioconjugation applications, where it aids in attaching biomolecules to surfaces or other biomolecules. This property is particularly useful in creating biosensors and drug delivery systems.

Table 1: Summary of Biological Activities of BTSC

Case Studies

- Synthesis of Poly(titaniumcarbodiimide) : A study demonstrated that BTSC could be reacted with titanium tetrachloride to synthesize poly(titaniumcarbodiimide), a polymer with potential applications in high-temperature ceramics. The polymerization process involved cross-linking via BTSC, resulting in a material with enhanced thermal stability and mechanical properties .

- Formation of Borazine Networks : Another research highlighted the use of BTSC to generate amorphous xerogels composed of borazine rings linked by carbodiimide functionalities. This innovative approach showcases BTSC's role in creating complex inorganic networks that could have applications in materials science and nanotechnology .

The mechanism by which BTSC exerts its biological activity primarily involves its ability to activate carboxylic acids through the formation of an O-acylisourea intermediate. This intermediate can then react with nucleophiles such as amines or alcohols to form stable amide or ester bonds. The reaction pathway can be summarized as follows:

-

Activation of Carboxylic Acid:

-

Coupling Reaction:

Propriétés

InChI |

InChI=1S/C7H18N2Si2/c1-10(2,3)8-7-9-11(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVMTHKYDGMXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=C=N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061379 | |

| Record name | Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-70-0 | |

| Record name | Bis(trimethylsilyl)carbodiimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanamine, N,N'-methanetetraylbis(1,1,1-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-methanetetraylbis[1,1,1-trimethylsilylamine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bis(trimethylsilyl)carbodiimide?

A1: this compound has the molecular formula C8H22N2Si2 and a molecular weight of 202.43 g/mol.

Q2: How does this compound interact with metal chlorides?

A2: BTSC readily reacts with various metal chlorides, such as aluminum trichloride (AlCl3) and titanium tetrachloride (TiCl4), through a substitution reaction. This leads to the formation of metal-carbodiimide complexes, which can serve as precursors for metal nitride ceramics. [, , ]

Q3: Can this compound undergo insertion reactions?

A3: Yes, BTSC can insert into metal-carbon bonds, as demonstrated by its reaction with zirconaaziridines. This insertion reaction proceeds with the elimination of tetrahydrofuran (THF) and results in the formation of α-amino amidines. []

Q4: Does this compound exist in isomeric forms?

A4: While BTSC predominantly exists in its carbodiimide form (Me3Si–N=C=N–SiMe3), it can also exist in a cyanamide form (Me3Si)2N–C≡N. This isomerism allows for the formation of different types of metal complexes depending on the reaction conditions. []

Q5: How is this compound used in the synthesis of silicon-based ceramics?

A5: BTSC is a key precursor in the non-oxide sol-gel synthesis of silicon carbonitride (SiCN) ceramics. It reacts with chlorosilanes, such as methyltrichlorosilane or silicon tetrachloride, to form polymeric silylcarbodiimides. Upon pyrolysis, these polymers transform into SiCN ceramics with tailored properties depending on the processing conditions. [, , , ]

Q6: Can this compound be used to synthesize ceramics other than SiCN?

A6: Yes, BTSC has been successfully employed in the synthesis of other non-oxide ceramics, including aluminum nitride (AlN), titanium carbonitride (TiCN), and iron carbide/nitride. These materials are often prepared through a similar sol-gel process involving the reaction of BTSC with the corresponding metal chlorides followed by pyrolysis. [, , ]

Q7: What role does this compound play in the formation of porous Si/C/N materials?

A7: Cyclic silylcarbodiimides, synthesized from BTSC and diorganodichlorosilanes, serve as precursors for porous Si/C/N materials. The pore structure and properties of these materials can be tuned by varying the substituents on the silicon atom and the pyrolysis conditions. []

Q8: How does the presence of this compound affect the properties of lithium-rich layered oxide cathodes in batteries?

A8: Even in trace amounts, BTSC can act as an electrolyte additive that significantly enhances the cycling stability of lithium-rich layered oxide cathodes. This improvement stems from the formation of a protective film on the cathode surface and the elimination of detrimental hydrogen fluoride through strong coordination. []

Q9: Does this compound exhibit any catalytic properties?

A9: While not a catalyst itself, BTSC serves as a crucial reagent in the synthesis of catalytically relevant ligands. For instance, its reaction with dichlorofluorophosphine yields an unstable intermediate that further decomposes to form a difluorophosphine, a precursor to fluorophosphorane catalysts. []

Q10: Are there any examples of this compound being used in organic synthesis?

A10: Yes, BTSC is utilized in various organic reactions, including the synthesis of N-cyano derivatives of azafulvenes, heterocyclic analogues of benzo-TCNQ, and thiophene-fused DCNQI and TCNQ-type acceptors. These compounds often find applications in materials science, particularly in the development of organic conductors and semiconductors. [, , ]

Q11: How can the stability of this compound be enhanced?

A12: Storage under an inert atmosphere and the use of dry solvents are essential for maintaining the stability of BTSC. []

Q12: Have computational methods been employed to study this compound and its derivatives?

A13: Yes, DFT calculations have been employed to investigate the relative stabilities of cyclic silylcarbodiimides and their isomeric cyanamides, providing insights into their preferred structures and reactivities. [] Quantum mechanical calculations have also been used to understand the vibrational modes of metal-nitrogen, metal-carbon, and nitrogen-carbon bonds in poly(titaniumcarbodiimides) derived from BTSC. []

Q13: How does modifying the structure of this compound affect its reactivity?

A14: Replacing the trimethylsilyl groups with bulkier substituents, such as tert-butyl or phenyl groups, can significantly influence the reactivity of the carbodiimide. For instance, increasing steric hindrance around the carbodiimide moiety can hinder its insertion into metal-carbon bonds. [, ]

Q14: What analytical techniques are commonly used to characterize this compound and its derivatives?

A15: Various spectroscopic techniques are employed to characterize BTSC and its derivatives, including Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 15N, 29Si), and X-ray diffraction (XRD). [, , , , , ] Thermal analysis techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) are crucial for studying the pyrolysis behavior of BTSC-derived polymers. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.